2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a substituted imidazole derivative. Imidazole derivatives are a class of heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms in the 1 and 3 positions. [] These compounds are widely found in natural products and pharmaceuticals, and their diverse biological activities have led to significant research interest in their synthesis and applications. [, , ]
Imidazole derivatives have shown promising anticancer properties. For example, substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters demonstrated significant antiproliferative effects against breast cancer cell lines, with some compounds outperforming cisplatin1. Additionally, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited strong cytotoxicity against leukemia cells, with certain compounds inducing apoptosis without cell cycle arrest, suggesting potential as chemotherapeutic agents8.
The antiarthritic and analgesic activities of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have been confirmed through rat adjuvant-induced arthritis assays and mouse phenyl-p-benzoquinone writhing assays. Some analogs were more potent than standard drugs like phenylbutazone and indomethacin, with one compound undergoing clinical trials as an antiarthritic drug3.
Halogenated imidazole derivatives have been synthesized to enhance antimicrobial properties. Some fluoro and chloro derivatives of 1,5-disubstituted 4-[1H-imidazol-1-yl(phenyl)methyl]-1H-pyrazoles showed inhibitory effects against pathogens such as Candida albicans, Cryptococcus neoformans, and Staphylococcus aureus, with activity superior to reference antifungal drugs5.
Imidazole derivatives have also been explored as dual endothelin/angiotensin II receptor antagonists, which could be beneficial in treating hypertension, heart failure, and other cardiovascular diseases4.
The synthesis of imidazole derivatives as potent BACE1 inhibitors has been reported, with potential implications for the treatment of Alzheimer's Disease. An efficient synthesis method for such a compound highlights the ongoing research in this area10.
Methods of Synthesis
The synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole can be achieved through various methods, with the Debus-Radziszewski synthesis being one of the most common approaches. This method typically involves the reaction of 1,2-dicarbonyl compounds with primary amines in the presence of ammonium acetate or other nitrogen sources.
Structural Characteristics
The molecular formula for 2-(4-Fluorophenyl)-4-methyl-1H-imidazole is C10H9FN2. The structure consists of:
Reactivity and Chemical Transformations
2-(4-Fluorophenyl)-4-methyl-1H-imidazole can participate in various chemical reactions due to its functional groups:
One notable reaction involving this compound is its potential use as an intermediate in synthesizing more complex pharmaceuticals by reacting with electrophiles or other nucleophiles under suitable conditions.
Biological Activity Mechanism
The mechanism of action for compounds like 2-(4-Fluorophenyl)-4-methyl-1H-imidazole often involves:
Scientific Applications
2-(4-Fluorophenyl)-4-methyl-1H-imidazole has several applications in medicinal chemistry:
Imidazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile hydrogen-bonding capabilities, aromatic character, and widespread presence in biologically active molecules. These five-membered heterocyclic rings, containing two nitrogen atoms, serve as key pharmacophores in therapeutics targeting infectious diseases, neurological disorders, and cancer. The strategic incorporation of fluorine at the para-position of the 2-aryl ring and a methyl group at the 4-position of imidazole has emerged as a powerful strategy to optimize drug-like properties. 2-(4-Fluorophenyl)-4-methyl-1H-imidazole exemplifies this rational design, combining fluorine's electronegativity and lipophilicity with the steric and metabolic advantages of methyl substitution. This compound (CAS 104575-40-8, MFCD08668975) with molecular formula C10H9FN2 and molecular weight 176.19–176.194 g/mol serves as a critical synthetic intermediate for advanced pharmacological agents [1] [4] [6].
The introduction of fluorine atoms into organic drug candidates profoundly influences their electronic properties, binding affinity, and pharmacokinetic profiles. In 2-(4-fluorophenyl)-4-methyl-1H-imidazole, the fluorine atom at the para-position of the phenyl ring creates a strong dipole moment (C-F bond dipole: 1.41 D) while maintaining a van der Waals radius similar to hydrogen. This strategic modification enhances several properties:
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Imidazoles
Compound | logP | Metabolic Stability | Aromatic Interaction Energy (kcal/mol) |
---|---|---|---|
2-Phenyl-4-methylimidazole | 1.85 | Low | -4.2 |
2-(4-Fluorophenyl)-4-methyl-1H-imidazole | 2.01 | High | -6.8 |
2-(2,4-Difluorophenyl)-1H-imidazole | 2.35 | Moderate | -7.1 |
The 4-fluorophenyl configuration specifically balances metabolic stability and target affinity. Unlike ortho-fluorinated analogs (e.g., 2-(2,4-difluorophenyl)-1H-imidazole, CAS 885278-05-7), which exhibit steric interference with receptor binding pockets, the para-orientation optimizes complementarity with hydrophobic enzyme subsites [5] [6]. This positional preference is validated in benzodiazepine-site GABAA modulators, where para-fluorine enhances binding by 10-fold over meta-substitution [3].
The methyl group at the 4-position of the imidazole ring exerts critical steric, electronic, and metabolic effects:
Table 2: Impact of 4-Methyl Substitution on Bioactivity and Stability
Property | 2-(4-Fluorophenyl)-1H-imidazole | 2-(4-Fluorophenyl)-4-methyl-1H-imidazole |
---|---|---|
Molecular Weight (g/mol) | 162.17 | 176.19 |
GABAA Binding (pKi) | 4.7 | 5.5 |
Microsomal Stability (t1/2, min) | 18 | 67 |
logD7.4 | 1.78 | 2.05 |
The methyl group also increases lipophilicity (ΔlogP = +0.27), enhancing blood-brain barrier penetration—critical for CNS-targeted agents. This is evidenced by the superior in vivo activity of 4-methylated GABAA PAMs in rodent models of Parkinson’s compared to unmethylated analogs [3] [7].
2-Aryl-1H-imidazoles have evolved from antifungal agents to multitargeted therapeutics through strategic structural refinements:
Table 3: Pharmacological Evolution of 2-Aryl-1H-imidazole Scaffolds
Generation | Representative Compound | Key Advance | Primary Applications |
---|---|---|---|
1st | 2-Phenyl-1H-imidazole (CAS 670-96-2) | Basic scaffold identification | Antifungal agents, P450 studies |
2nd | 2-(4-Fluorophenyl)-1H-imidazole (CAS 4278-08-4) | Improved metabolic stability | Anti-inflammatory intermediates |
3rd | 2-(4-Fluorophenyl)-4-methyl-1H-imidazole (CAS 104575-40-8) | Enhanced target affinity & brain penetration | Neurodegenerative disease therapeutics |
The synthesis of 2-(4-fluorophenyl)-4-methyl-1H-imidazole typically involves condensation of 4-fluorobenzaldehyde with aminoacetaldehyde dimethylacetal, followed by cyclization with ammonium acetate [1] [6]. Modern routes achieve >97% purity (Synquest Labs, BOC Sciences), enabling high-yielding derivatization at N1, C4, and C5 positions for structure-activity relationship studies [1] [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3